molecular formula C15H14N4O4S B2555050 Ethyl 4-(2-(6-oxo-5,6-dihydrothiazolo[3,2-b][1,2,4]triazol-5-yl)acetamido)benzoate CAS No. 637326-81-9

Ethyl 4-(2-(6-oxo-5,6-dihydrothiazolo[3,2-b][1,2,4]triazol-5-yl)acetamido)benzoate

Cat. No.: B2555050
CAS No.: 637326-81-9
M. Wt: 346.36
InChI Key: WRZAQHCKPITACT-UHFFFAOYSA-N
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Description

Ethyl 4-(2-(6-oxo-5,6-dihydrothiazolo[3,2-b][1,2,4]triazol-5-yl)acetamido)benzoate is a complex organic compound characterized by its intricate molecular structure. This compound belongs to the class of thiazolo[3,2-b][1,2,4]triazoles, which are known for their diverse biological and pharmaceutical applications[_{{{CITATION{{{1{Synthesis of novel thiazole, pyranothiazole, thiazolo 4,5-[{{{CITATION{{{_2{Recent advances in the synthesis of thiazolo[4,5-b]pyridines. Part 1 ...](https://link.springer.com/article/10.1007/s10593-024-03289-0).

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-(2-(6-oxo-5,6-dihydrothiazolo[3,2-b][1,2,4]triazol-5-yl)acetamido)benzoate typically involves multi-step organic reactions[_{{{CITATION{{{1{Synthesis of novel thiazole, pyranothiazole, thiazolo [4,5-](https://bmcchem.biomedcentral.com/articles/10.1186/s13065-019-0559-x). One common approach is the cyclization of thiazole derivatives with appropriate acylating agents under controlled conditions[{{{CITATION{{{1{Synthesis of novel thiazole, pyranothiazole, thiazolo 4,5-. The reaction conditions often require the use of strong bases or acids, and the process may be carried out in solvents such as ethanol or dichloromethane[{{{CITATION{{{_1{Synthesis of novel thiazole, pyranothiazole, thiazolo 4,5-.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the synthetic routes to achieve higher yields and purity[_{{{CITATION{{{1{Synthesis of novel thiazole, pyranothiazole, thiazolo [4,5-](https://bmcchem.biomedcentral.com/articles/10.1186/s13065-019-0559-x). Advanced techniques such as continuous flow chemistry and automated synthesis platforms are employed to enhance efficiency and scalability[{{{CITATION{{{_1{Synthesis of novel thiazole, pyranothiazole, thiazolo 4,5-.

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-(2-(6-oxo-5,6-dihydrothiazolo[3,2-b][1,2,4]triazol-5-yl)acetamido)benzoate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{1{Synthesis of novel thiazole, pyranothiazole, thiazolo 4,5-[{{{CITATION{{{_2{Recent advances in the synthesis of thiazolo[4,5-b]pyridines. Part 1 ...](https://link.springer.com/article/10.1007/s10593-024-03289-0).

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2)[_{{{CITATION{{{_1{Synthesis of novel thiazole, pyranothiazole, thiazolo 4,5-.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used[_{{{CITATION{{{_1{Synthesis of novel thiazole, pyranothiazole, thiazolo 4,5-.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using reagents like sodium hydride (NaH) or triethylamine (Et3N)[_{{{CITATION{{{_1{Synthesis of novel thiazole, pyranothiazole, thiazolo 4,5-.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs of the original compound[_{{{CITATION{{{1{Synthesis of novel thiazole, pyranothiazole, thiazolo 4,5-[{{{CITATION{{{_2{Recent advances in the synthesis of thiazolo[4,5-b]pyridines. Part 1 ...](https://link.springer.com/article/10.1007/s10593-024-03289-0).

Scientific Research Applications

Ethyl 4-(2-(6-oxo-5,6-dihydrothiazolo[3,2-b][1,2,4]triazol-5-yl)acetamido)benzoate has found applications in several scientific fields:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds[_{{{CITATION{{{_1{Synthesis of novel thiazole, pyranothiazole, thiazolo 4,5-.

  • Biology: The compound exhibits biological activity, making it useful in studying enzyme inhibition and receptor binding[_{{{CITATION{{{_1{Synthesis of novel thiazole, pyranothiazole, thiazolo 4,5-.

  • Medicine: It has potential therapeutic applications, including anti-inflammatory and antimicrobial properties[_{{{CITATION{{{_1{Synthesis of novel thiazole, pyranothiazole, thiazolo 4,5-.

  • Industry: Its unique chemical properties make it valuable in the development of new materials and chemical processes[_{{{CITATION{{{_1{Synthesis of novel thiazole, pyranothiazole, thiazolo 4,5-.

Mechanism of Action

Ethyl 4-(2-(6-oxo-5,6-dihydrothiazolo[3,2-b][1,2,4]triazol-5-yl)acetamido)benzoate is unique due to its specific structural features and biological activity[_{{{CITATION{{{1{Synthesis of novel thiazole, pyranothiazole, thiazolo [4,5-](https://bmcchem.biomedcentral.com/articles/10.1186/s13065-019-0559-x). Similar compounds include other thiazolo[3,2-b][1,2,4]triazoles and related heterocyclic compounds[{{{CITATION{{{1{Synthesis of novel thiazole, pyranothiazole, thiazolo 4,5-. These compounds share common structural motifs but may differ in their substituents and functional groups, leading to variations in their chemical properties and biological activities[{{{CITATION{{{_1{Synthesis of novel thiazole, pyranothiazole, thiazolo 4,5-.

Comparison with Similar Compounds

  • Thiazolo[4,5-b]pyridines

  • Thiazolo[5,4-d]pyrimidines

  • Thiazolo[3,2-b]pyridazines

Properties

IUPAC Name

ethyl 4-[[2-(6-oxo-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O4S/c1-2-23-14(22)9-3-5-10(6-4-9)18-12(20)7-11-13(21)19-15(24-11)16-8-17-19/h3-6,8,11H,2,7H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRZAQHCKPITACT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CC2C(=O)N3C(=NC=N3)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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